molecular formula C13H17N3O B2941026 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone CAS No. 2034297-01-1

1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Cat. No. B2941026
CAS RN: 2034297-01-1
M. Wt: 231.299
InChI Key: AJZVTEMXEKFEMN-UHFFFAOYSA-N
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Description

The compound “1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the pyrrolidine and pyrimidine rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methods

Innovative synthetic methods have been developed for creating compounds with pyrimidine and pyrrolidine structures, which are key components in various pharmaceuticals and organic materials. For example, the synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones illustrates the versatility and efficiency of constructing complex organic structures with significant biological relevance (Oliveira Udry et al., 2014).

Chemical Characterization

Detailed chemical characterization of these compounds, including NMR, IR spectroscopic, and elemental analysis, provides insights into their structural and electronic properties. For instance, the study on iron and cobalt complexes with pyrimidine ligands highlights the importance of characterization in understanding the catalytic behavior toward ethylene reactivity (Sun et al., 2007).

Catalytic and Biological Applications

Catalytic Activities

Compounds with pyrimidine and pyrrolidine motifs exhibit catalytic activities, as demonstrated in the synthesis and characterization of metal complexes. These complexes have been shown to catalyze ethylene reactivity, offering potential applications in polymer science and industrial chemistry (Sun et al., 2007).

Biological Activities

While specific biological activities of "1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone" were not identified, related compounds have shown a range of biological properties. For example, pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating the potential of these compounds in medicinal chemistry (Nofal et al., 2011).

Mechanism of Action

properties

IUPAC Name

1-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(17)11-4-5-16(7-11)13-6-12(10-2-3-10)14-8-15-13/h6,8,10-11H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZVTEMXEKFEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

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